N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide
Description
N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core linked to a substituted phenyl ring. The phenyl group features a methoxy (-OCH₃) substituent at the 4-position and a tetrazole ring at the 3-position. Tetrazole groups are known bioisosteres for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capabilities . Its synthesis likely involves coupling reactions between cyclohexanecarboxylic acid derivatives and functionalized aniline intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBPRQDSSRHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile . This reaction can be catalyzed by various agents, including zinc salts and organocatalysts, under conditions such as microwave heating or the use of solvents like DMF .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield various functionalized derivatives .
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of biologically active molecules.
Medicine: It has potential therapeutic applications in treating degenerative brain diseases and other conditions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs documented in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological activity:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Insights :
Substituent Effects :
- The tetrazole group in the target compound enhances metabolic stability compared to trifluoromethyl analogs (e.g., R004), which are prone to oxidative degradation .
- Methoxy groups (as in the target and 29a) improve solubility relative to purely hydrophobic substituents (e.g., trifluoromethyl in R004) but reduce membrane permeability.
Biological Activity: Compounds with electron-withdrawing groups (e.g., tetrazole, trifluoromethyl) show stronger receptor interactions, as seen in high-affinity analogs like those in . Hydrogen-bond donors (e.g., tetrazole, hydroxy groups) correlate with improved binding in calcium mobilization assays (e.g., 29a in ) .
Physicochemical Properties: The target compound’s tetrazole ring increases polarity, likely improving aqueous solubility but requiring formulation optimization for bioavailability. Bulkier substituents (e.g., oxazolidinone in ) enhance target specificity but may limit blood-brain barrier penetration .
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